
1-(Chloromethyl)-2-phenoxybenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of chloromethyl compounds has been well documented in the literature . The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst . Lewis acids such as zinc chloride, stannic chloride, aluminium chloride, and boron trifluoride are excellent catalysts for this reaction .
Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)-2-phenoxybenzene is not explicitly mentioned in the search results .
Chemical Reactions Analysis
Nucleophilic substitutions (S_N) are of fundamental importance. Especially in recent years, catalysis has enabled significant advances towards more versatile and sustainable approaches for S_N-transformations .
Aplicaciones Científicas De Investigación
Synthesis of Aromatic Compounds
“1-(Chloromethyl)-2-phenoxybenzene” is used in the synthesis of aromatic compounds. It’s a key intermediate due to its easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
Catalyst in Chloromethylation
This compound is used as a catalyst in the chloromethylation of aromatic compounds. Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
Production of Fine or Special Chemicals
“1-(Chloromethyl)-2-phenoxybenzene” is used in the production of fine or special chemicals. Its easy transformation makes it a promising key intermediate .
Production of Polymers
This compound is used in the production of polymers. The chloromethylation of aromatic compounds is a key step in the synthesis of certain types of polymers .
Pharmaceutical Applications
“1-(Chloromethyl)-2-phenoxybenzene” is used in the pharmaceutical industry. Its easy transformation to a variety of fine or special chemicals makes it a key intermediate in the synthesis of certain pharmaceuticals .
Hyper Cross-linked Polymers (HCPs)
This compound is used in the synthesis of Hyper Cross-linked Polymers (HCPs). HCPs are a class of porous materials that have been intensively used in the past few years. The HCP material is synthesized by Friedel Craft reactions .
Mecanismo De Acción
Target of Action
1-(Chloromethyl)-2-phenoxybenzene is a type of organoboron reagent that is primarily used in the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds . The primary targets of this compound are the carbon atoms in the molecules it reacts with .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (1-(Chloromethyl)-2-phenoxybenzene) is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 1-(Chloromethyl)-2-phenoxybenzene is used, is a key part of many biochemical pathways . These pathways often involve the synthesis of complex organic compounds, including many pharmaceuticals and polymers . The downstream effects of these pathways can vary widely, depending on the specific compounds being synthesized .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can be influenced by various factors, including its chemical structure and the conditions under which it is used . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its target sites of action .
Result of Action
The primary result of the action of 1-(Chloromethyl)-2-phenoxybenzene is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of complex organic compounds . At the molecular and cellular level, the effects of these compounds can vary widely, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of 1-(Chloromethyl)-2-phenoxybenzene can be influenced by various environmental factors . For example, the compound’s reactivity can be affected by the presence of certain catalysts, such as zinc iodide . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-2-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGILLBRWRDXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974377 | |
| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-phenoxybenzene | |
CAS RN |
5888-53-9, 31426-72-9 | |
| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (chloromethyl)phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031426729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chloromethyl)phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Phenoxybenzyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine](/img/structure/B7777187.png)

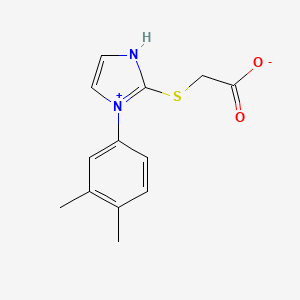
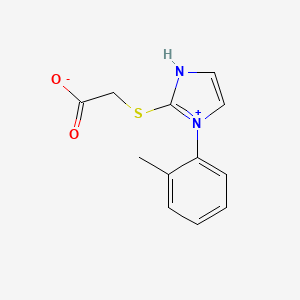
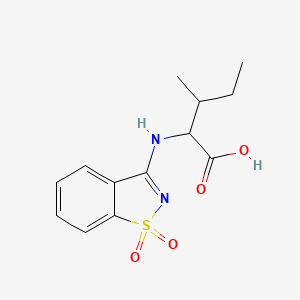
![2-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B7777235.png)
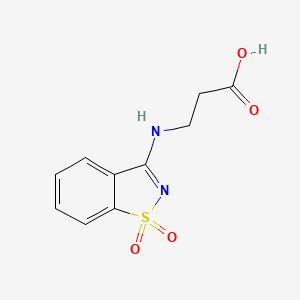
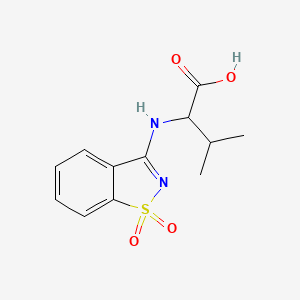
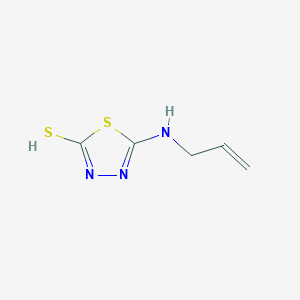
![Thieno[3,2-b][1]benzothiophene-2-carboxylic acid](/img/structure/B7777274.png)

![4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic Acid](/img/structure/B7777282.png)

